molecular formula C9H6N2O3 B1302399 5-(3-Nitrophenyl)oxazole CAS No. 89808-77-5

5-(3-Nitrophenyl)oxazole

Cat. No. B1302399
CAS RN: 89808-77-5
M. Wt: 190.16 g/mol
InChI Key: ALXACHUFQSLYBV-UHFFFAOYSA-N
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Patent
US09168245B2

Procedure details

Intermediate X-a was prepared as for example I-c using 3-nitrobenzaldehyde (4 g, 26 mmol), TosMIC (5.7 g, 29 mmol) and K2CO3 (4.4 g, 32 mmol) in MeOH to give intermediate X-a as a yellow solid (4.7 g, 93%). 1H NMR (400 MHz, DMSO-d6) δ 8.56 (s, 1H), 8.50 (t, J=1.9 Hz, 1H), 8.21 (ddd, J=8.2, 2.3, 1.0 Hz, 1H), 8.17 (ddd, J=7.8, 1.6, 1.0 Hz, 1H), 7.99 (s, 1H), 7.78 (t, J=8.0 Hz, 1H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
Name
Quantity
4.4 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
93%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH:7]=[O:8])([O-:3])=[O:2].CC1C=CC(S([CH2:22][N+:23]#[C-:24])(=O)=O)=CC=1.C([O-])([O-])=O.[K+].[K+]>CO>[N+:1]([C:4]1[CH:5]=[C:6]([C:7]2[O:8][CH:24]=[N:23][CH:22]=2)[CH:9]=[CH:10][CH:11]=1)([O-:3])=[O:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=O)C=CC1
Step Two
Name
Quantity
5.7 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)C[N+]#[C-]
Step Three
Name
Quantity
4.4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C1=CN=CO1
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.